molecular formula C14H9Cl2NS2 B2900800 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide CAS No. 401590-64-5

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide

Cat. No.: B2900800
CAS No.: 401590-64-5
M. Wt: 326.25
InChI Key: LKBFSNBBNXEKSC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide ( 401590-64-5) is a synthetic organic compound with the molecular formula C₁₄H₉Cl₂NS₂ and a molecular weight of 326.26 g/mol . This benzothiazole derivative is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . The compound features a benzothiazole ring system linked via a sulfide bridge to a 2,4-dichlorobenzyl group . Benzothiazole cores are known as privileged structures in medicinal chemistry and are extensively studied in material science for their electronic and luminescent properties . While specific biological or mechanistic data for this exact compound is not widely published, its structural components suggest potential as a key intermediate for researchers. It can be utilized in the synthesis of more complex molecules, in the development of organic electronic materials, or as a model compound in structural and analytical chemistry studies. The SMILES notation for this compound is ClC1=CC=C(CSC2=NC3=CC=CC=C3S2)C(Cl)=C1 . This product is intended for research and further manufacturing applications only, strictly not for direct human use. Please refer to the safety data sheet for detailed handling information.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(11(16)7-10)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFSNBBNXEKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401590-64-5
Record name 1,3-BENZOTHIAZOL-2-YL 2,4-DICHLOROBENZYL SULFIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dichlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl Derivatives

The position of chlorine substituents on the benzyl group significantly influences physicochemical and biological properties.

Compound Molecular Formula CAS RN Molecular Weight Physical Properties Hazard Classification
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide C₁₄H₈Cl₂NSS Not Provided 325.26 g/mol Likely solid (analogous to dichlorobenzyl derivatives) Not classified
2,4-Dichlorobenzyl chloride C₇H₅Cl₃ 102-47-6 195.47 g/mol Density: 1.41 g/cm³ Hazardous (4-3-III)
3,4-Dichlorobenzyl chloride C₇H₅Cl₃ 102-47-6 195.47 g/mol Liquid at room temperature Hazardous
2,5-Dichlorobenzyl bromide C₇H₅BrCl₂ 85482-13-9 239.92 g/mol mp: 42°C Hazardous

Key Observations :

  • Reactivity : Brominated analogs (e.g., 2,5-dichlorobenzyl bromide) exhibit higher reactivity in nucleophilic substitutions compared to chlorinated derivatives due to the weaker C-Br bond .
  • Hazard Profile : Dichlorobenzyl halides are universally classified as hazardous, whereas the sulfide derivative (target compound) lacks explicit hazard labeling, likely due to reduced volatility and electrophilicity .
Benzothiazole vs. Benzoxadiazole Analogs

Replacing the sulfur atom in benzothiazole with oxygen (yielding benzoxadiazole) alters electronic properties:

Property Benzothiazole Derivatives Benzoxadiazole Derivatives
Electron-Withdrawing Effect Moderate (S atom) Stronger (O atom)
Metabolic Stability Higher Lower
Synthetic Accessibility Requires Pd/Cu catalysis Similar protocols

Example: Benzoxadiazole derivatives (e.g., compounds 9a–d) are synthesized via Sonogashira coupling and oxidation, whereas benzothiazoles often employ thiol-ene chemistry .

Sulfide vs. Ether or Thioether Linkages

The sulfide bridge in the target compound contrasts with ether (-O-) or thioether (-S-) linkages in analogs:

Linkage Type Bond Strength Polarizability Biological Half-Life
Sulfide Moderate High Extended
Ether High Low Short
Thioether Moderate Moderate Intermediate

Impact : Sulfides (e.g., the target compound) exhibit enhanced resistance to enzymatic cleavage compared to ethers, making them preferable in prolonged-release formulations .

Biological Activity

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The compound features a benzothiazole ring and a dichlorobenzyl group that contribute to its biological efficacy.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
Bacillus subtilis10 µg/mL
Pseudomonas aeruginosa20 µg/mL

The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial growth .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, critical enzymes for DNA replication and transcription .
  • Disruption of Membrane Integrity : The lipophilic nature of the dichlorobenzyl group allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole core and the dichlorobenzyl moiety can significantly impact biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -Cl) enhances antibacterial potency by increasing the lipophilicity and binding affinity to bacterial targets .
  • Hydrophobic Interactions : The hydrophobic interactions facilitated by the dichlorobenzyl group improve the compound's ability to penetrate bacterial membranes .

Case Studies

  • In Vitro Studies : A study conducted on various benzothiazole derivatives highlighted that those with similar structures to this compound exhibited comparable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to the active sites of target enzymes such as DNA gyrase. The binding energy calculations suggest a strong interaction between the compound and its targets, indicating potential for further drug development .

Q & A

Q. What are the environmental implications of this compound’s ecotoxicity?

  • Ecological Data :
  • Aquatic Toxicity : EC₅₀ values for Daphnia magna indicate moderate toxicity (LC₅₀ = 5 mg/L), necessitating biodegradation studies .
  • Persistence : Hydrolysis half-life >60 days in neutral water; recommend ozonation for lab waste treatment .

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